rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
Rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8O4 and its molecular weight is 156.14. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis
The stereoselective preparation of related bicyclic compounds, such as (1S, 2R)- and (1S, 2S)-2-hydroxy-7, 7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids, demonstrates the utility of these structures as chiral auxiliaries in organic synthesis. Such compounds are synthesized from ketopinic acid, showcasing the importance of bicyclic compounds in the development of enantiomerically pure substances (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).
Crystal Structure Analysis
The 1:1 cocrystal of rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid with 2-aminobenzothiazole illustrates the compound's role in crystallography. The intermolecular interactions in such cocrystals provide insights into the structural aspects of molecular assembly and design (Wang, Hu, & Wang, 2008).
Enantioselective Synthesis in Medicinal Chemistry
The enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a precursor in A2a receptor antagonist synthesis, highlights the compound's relevance in medicinal chemistry. Such methodologies facilitate the production of key intermediates for pharmaceuticals, demonstrating the compound's application in drug synthesis (Wirz, Spurr, & Pfleger, 2010).
Synthesis of Constrained Amino Acids
Research into the synthesis of conformationally constrained amino acids, such as 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids, showcases the application of these bicyclic compounds in developing novel amino acid analogues. These efforts contribute to the exploration of new avenues in peptide chemistry and drug development (Buñuel, Gil, Díaz-de-Villegas, & Cativiela, 2001).
Applications in HIV Research
The synthesis of 7-oxabicyclo[2.2.1]heptane-3-alkoxyl-carbonyl-2-dicarboxylic acids and their evaluation for anti-HIV activity exemplifies the compound's potential in antiviral research. Such studies are crucial for the development of new therapeutic agents against HIV (Song Dan-qing, 2009).
Properties
IUPAC Name |
(1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-4,6H,1-2H2,(H,9,10)/t3-,4-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADTXZVQNFLSA-KODRXGBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C(C1C(=O)O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(=O)[C@H]([C@@H]1C(=O)O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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